molecular formula C11H14N6 B14547676 N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-39-8

N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14547676
CAS No.: 61912-39-8
M. Wt: 230.27 g/mol
InChI Key: BLBRRCRZBOXMPG-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of cyanuric chloride with ethylamine and aniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of N2-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives such as:

Uniqueness

N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61912-39-8

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

4-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H14N6/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,12,13,14,15,16,17)

InChI Key

BLBRRCRZBOXMPG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)NC2=CC=CC=C2

Origin of Product

United States

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